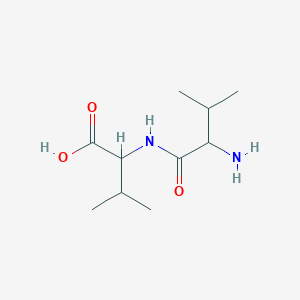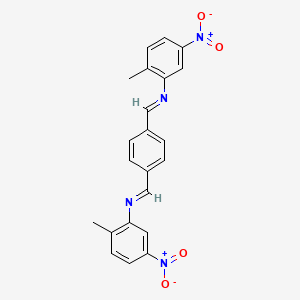
N,N'-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) is a complex organic compound with the molecular formula C22H18N4O4 and a molecular weight of 402.413 g/mol This compound is known for its unique structure, which includes a phenylenedimethylidyne core linked to two 5-nitro-O-toluidine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) typically involves the reaction of terephthalaldehyde with 5-nitro-O-toluidine under specific conditions. One common method includes dissolving the reactants in anhydrous methanol and allowing the reaction to proceed at room temperature for several days. The resulting product is then purified through recrystallization .
Industrial Production Methods
化学反应分析
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound of interest in medicinal chemistry .
相似化合物的比较
Similar Compounds
N,N’-(1,4-Phenylenedimethylidyne)bis(4-butylaniline): This compound has a similar core structure but with butyl groups instead of nitro groups.
N,N’-(1,4-Phenylenedimethylidyne)bis(5-chloro-O-toluidine): This compound has chloro groups instead of nitro groups.
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in various redox reactions, making the compound versatile for different applications.
属性
分子式 |
C22H18N4O4 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
N-(2-methyl-5-nitrophenyl)-1-[4-[(2-methyl-5-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C22H18N4O4/c1-15-3-9-19(25(27)28)11-21(15)23-13-17-5-7-18(8-6-17)14-24-22-12-20(26(29)30)10-4-16(22)2/h3-14H,1-2H3 |
InChI 键 |
AFVBQIQARKSMIR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)C=NC3=C(C=CC(=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




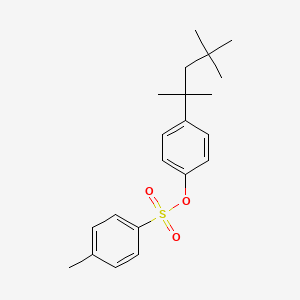



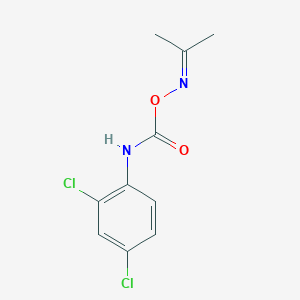




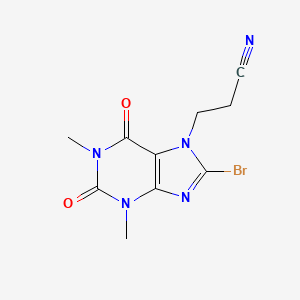
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)
